4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-33-21-10-8-9-20(16-21)29-17-19(15-24(29)31)26-27-22-11-4-5-12-23(22)30(26)18-25(32)28-13-6-2-3-7-14-28/h4-5,8-12,16,19H,2-3,6-7,13-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMKAUHOEPJKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, with a CAS number of 942864-20-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.6 g/mol. The structure includes a benzimidazole core, an azepane moiety, and a pyrrolidine ring, which contribute to its diverse biological activities.
Studies suggest that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against various strains, including Bacillus subtilis, and antifungal activity against Candida albicans . The presence of the benzimidazole ring is often associated with antimicrobial properties due to its ability to interact with DNA and inhibit nucleic acid synthesis.
- Neuroprotective Effects : The azepane and pyrrolidine components may contribute to neuroprotective effects by modulating neurotransmitter systems. In particular, compounds with similar structures have been shown to enhance GABAergic activity, which could be beneficial in conditions like anxiety and epilepsy .
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties through mechanisms involving modulation of ion channels and neurotransmitter release . The evaluation of this compound's anticonvulsant potential remains an area of active research.
In vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Antibacterial Assays : Using the cup plate method, synthesized derivatives exhibited varying degrees of antibacterial efficacy against Bacillus subtilis and antifungal activity against Candida albicans .
- Neuropharmacological Profiles : Compounds structurally related to this molecule have been tested for their ability to cross the blood-brain barrier, showing promise in treating neurological disorders .
In vivo Studies
Case studies involving animal models have provided insights into the pharmacodynamics of this compound:
- Animal Models for Anticonvulsant Activity : In a study using maximal electroshock-induced convulsion models in mice, compounds similar in structure showed significant anticonvulsant effects . This suggests that further investigation into this compound's potential for seizure management is warranted.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Implications
- Antimicrobial Potential: Structural similarities to ZR-5 () and triazole derivatives () warrant testing against bacterial strains like P. aeruginosa .
- Cytotoxicity: Pyrrolidinone-benzimidazole hybrids in exhibit moderate cytotoxicity, suggesting the target compound should be evaluated using MTT assays .
- Conformational Studies : Molecular dynamics simulations could clarify how the azepane group affects binding to hypothetical targets compared to piperidine .
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with a carbonyl source. For this compound, the 1-position substitution requires introducing the 2-(azepan-1-yl)-2-oxoethyl group during or after ring formation.
Method A: Direct Alkylation During Cyclization
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React o-phenylenediamine with 2-chloro-1-(azepan-1-yl)ethanone in acetic acid at reflux (110–120°C).
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Cyclization occurs via nucleophilic displacement, forming the 1-substituted benzimidazole.
Reaction Conditions
Method B: Post-Cyclization Functionalization
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Synthesize unsubstituted benzimidazole via standard condensation.
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Alkylate the 1-position using 2-bromo-1-(azepan-1-yl)ethanone in DMF with K₂CO₃ as base.
Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 62% |
| NaH | THF | 60°C | 48% |
Synthesis of the Pyrrolidin-2-one Subunit
The 1-(3-methoxyphenyl)pyrrolidin-2-one moiety is constructed through intramolecular cyclization or ring-closing metathesis .
Cyclization of 3-Methoxyphenyl-Substituted Precursor
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React 3-methoxyaniline with ethyl 4-bromobutyrate to form N-(3-methoxyphenyl)-4-bromobutanamide .
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Treat with NaH in THF to induce cyclization to pyrrolidin-2-one.
Key Parameters
Coupling of Benzimidazole and Pyrrolidinone Subunits
The final assembly employs Buchwald-Hartwig amination or nucleophilic aromatic substitution to link the subunits.
Palladium-Catalyzed Cross-Coupling
-
React 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzimidazole with 4-bromo-1-(3-methoxyphenyl)pyrrolidin-2-one using Pd(OAc)₂/Xantphos catalyst.
Optimized Conditions
| Catalyst System | Base | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 68% |
| Pd₂(dba)₃/BINAP | K₃PO₄ | Toluene | 54% |
Challenges :
-
Steric hindrance from the azepane group reduces coupling efficiency.
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Elevated temperatures (100–110°C) required for full conversion.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.85 (d, J=8.4 Hz, Benzimidazole H), |
| δ 3.78 (s, OCH₃), δ 3.45 (m, Azepane H) | |
| MS | m/z 447.3 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Modular Coupling | 32% | 98% | Moderate |
| Convergent | 28% | 95% | High |
Trade-offs :
-
Modular approach offers better purity but requires expensive Pd catalysts.
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Convergent synthesis reduces step count but faces regioselectivity issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
